Lenalidomide

描述

属性

IUPAC Name |

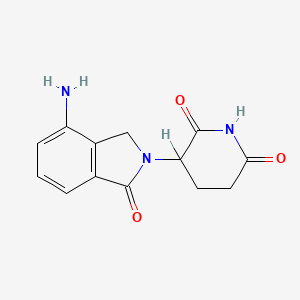

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046664 | |

| Record name | Lenalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lenalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL., Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL, 2.33e+00 g/L | |

| Record name | Lenalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lenalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white to pale-yellow solid powder | |

CAS No. |

191732-72-6 | |

| Record name | Lenalidomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191732-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenalidomide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191732726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lenalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0P408N6V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lenalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Lenalidomide: A Technical Guide

Introduction

Lenalidomide, marketed under the trade name Revlimid®, is a pivotal immunomodulatory drug (IMiD) with significant therapeutic impact in the treatment of various hematological malignancies.[1][2] It is a more potent molecular analog of thalidomide (B1683933), developed to enhance its therapeutic properties while mitigating some of its notorious side effects.[1][3] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The journey of this compound begins with its predecessor, thalidomide. Initially marketed as a sedative in the 1950s, thalidomide was later found to possess anti-angiogenic and immunomodulatory properties, leading to its repurposing for treating certain cancers.[4][5] However, its severe teratogenicity prompted the development of analogs with a more favorable safety profile and enhanced efficacy.[6]

This compound, a 4-amino-glutamyl analog of thalidomide, was synthesized by Celgene Corporation as part of these efforts.[3] It was designed to maximize the anti-inflammatory and anti-cancer effects while reducing the neurological side effects associated with thalidomide.[3] The U.S. Food and Drug Administration (FDA) first approved this compound in December 2005 for the treatment of myelodysplastic syndromes (MDS).[1][7][8] Its approval was later expanded to include multiple myeloma (MM), mantle cell lymphoma (MCL), and follicular lymphoma (FL).[7][9]

Mechanism of Action: Modulating the Ubiquitin-Proteasome System

This compound and other IMiDs exert their therapeutic effects through a novel mechanism: the modulation of an E3 ubiquitin ligase complex.[10] The primary molecular target of this compound is the protein Cereblon (CRBN).[5][6][10] CRBN functions as the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN), which also includes DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (ROC1).[5][10][11]

Upon binding to CRBN, this compound alters the substrate specificity of the CRL4^CRBN complex. This "molecular glue" effect induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neo-substrates that are not typically targeted by this ligase.[10]

Key downstream effects include:

-

In Multiple Myeloma: this compound promotes the degradation of two essential B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5][10][11] The degradation of these factors leads to the downregulation of interferon regulatory factor 4 (IRF4), a critical survival factor for myeloma cells, ultimately inducing apoptosis.[5][6]

-

In del(5q) Myelodysplastic Syndrome: The drug induces the degradation of casein kinase 1A1 (CK1α).[10] Cells in patients with del(5q) MDS are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further reduction, which leads to cell death.[10]

-

Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 also leads to increased transcription and production of Interleukin-2 (IL-2).[6][10][12] This cytokine stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing the body's anti-tumor immune response.[5][6][13]

Chemical Synthesis of this compound

The initial synthesis of this compound was disclosed in patents filed by Celgene.[1] The common route is a three-step process starting from methyl 2-methyl-3-nitrobenzoate. Alternative and more environmentally friendly ("green") syntheses have since been developed to improve efficiency and reduce the use of hazardous materials.[14][15][16]

Common Synthetic Route:

-

Bromination: The synthesis begins with the Wohl-Ziegler bromination of methyl 2-methyl-3-nitrobenzoate (1). This step typically uses N-bromosuccinimide (NBS) as the bromine source to selectively brominate the methyl group, yielding methyl 2-(bromomethyl)-3-nitrobenzoate (2).[1]

-

Cyclocondensation: The brominated intermediate (2) is then reacted with 3-amino-piperidine-2,6-dione hydrochloride (3) in a cyclocondensation reaction. This step forms the isoindolinone ring system, resulting in the nitro-intermediate of this compound, (3RS)-3-(7-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (4).[1][17]

-

Reduction: The final step is the reduction of the nitro group on intermediate (4) to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yielding the final product, this compound (5).[1][14]

Experimental Protocols

Below is a representative protocol for the synthesis of this compound, compiled from common methodologies.

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate (2)

-

Reactants: Dissolve methyl 2-methyl-3-nitrobenzoate (1) in a suitable solvent such as methyl acetate (B1210297), which is a greener alternative to chlorinated solvents.[15][16]

-

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light source).

-

Reaction: Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture, filter off the succinimide (B58015) byproduct, and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or used directly in the next step.

Step 2: Synthesis of 3-(7-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (4)

-

Reactants: To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (2) in a polar aprotic solvent like DMF or acetonitrile, add 3-amino-piperidine-2,6-dione hydrochloride (3).[18]

-

Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: Heat the mixture at 80-85°C for approximately 12 hours.[14]

-

Work-up: After cooling, the product often precipitates. It can be collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried to yield the nitro precursor (4).

Step 3: Synthesis of this compound (5)

-

Reactants: Suspend the nitro precursor (4) in a solvent such as methanol, 1,4-dioxane, or a mixture of ethanol (B145695) and water.[14][18]

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Reaction: Stir the suspension under a hydrogen atmosphere (typically 50 psi, though atmospheric pressure can also be used) for several hours at room temperature.[18]

-

Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization from a solvent system like dioxane/ethyl acetate to yield the final product (5) with high purity.[18]

Quantitative Data Presentation

The efficiency of this compound synthesis can vary significantly based on the chosen route and reaction conditions. Greener methods often aim to improve the overall yield while minimizing waste.

| Synthesis Method | Reported Overall Yield | Purity | Reference |

| Original Patented Route (Hydrogenation) | ~36% | Not specified | [18] |

| Alternative Three-Step Synthesis | 59.8% | 99.6% | [19] |

| Environmentally Benign Protocol | 62% | Not specified | [14] |

Alternative and Greener Synthesis Strategies

Recognizing the environmental and safety concerns of traditional synthesis, researchers have developed improved protocols:

-

Solvent Choice: Replacing egregious organic solvents with more environmentally friendly options like methyl acetate for bromination or using aqueous micellar solutions.[14][15]

-

Metal-Free Reduction: To avoid potential metal contamination in the final active pharmaceutical ingredient (API), alternative reduction methods have been explored. One such method uses iron powder and ammonium (B1175870) chloride in an ethanol/water mixture to reduce the nitro group, avoiding the use of palladium.[14][15][16] This is particularly important as nitrogen atoms in the this compound structure can chelate with transition metals, making their removal challenging.[14]

-

Process Optimization: Design of Experiments (DoE) has been utilized to optimize reaction conditions (e.g., temperature, reactant ratios, time) to maximize the yield and purity of intermediates, such as the this compound nitro precursor.[17][20]

Conclusion

This compound stands as a landmark achievement in medicinal chemistry, demonstrating how structural modification of a known therapeutic agent can lead to a new drug with a significantly improved profile. Its discovery as a thalidomide analog and its unique mechanism of action, which involves hijacking the cellular ubiquitin-proteasome system, have opened new avenues for cancer therapy. The evolution of its chemical synthesis from initial patented routes to more efficient and environmentally benign processes highlights the continuous drive for innovation in pharmaceutical manufacturing. For researchers and drug development professionals, the story of this compound offers valuable insights into rational drug design, mechanistic biology, and sustainable chemical production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A review of the history, properties, and use of the immunomodulatory compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Novel insights into the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. The story of the development of generic this compound: How one company thwarted the Hatch-Waxman Act to generate billions of dollars in revenue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (Revlimid) | FDA [fda.gov]

- 10. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Molecular Mechanism of this compound in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Scalable and green process for the synthesis of anticancer drug this compound | Semantic Scholar [semanticscholar.org]

- 16. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 17. researchgate.net [researchgate.net]

- 18. US8946265B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 19. Alternative synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

Molecular Pharmacology of Lenalidomide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide and its analogues, including pomalidomide (B1683931) and iberdomide, represent a cornerstone of therapy for various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes. These immunomodulatory drugs (IMiDs) exert their pleiotropic effects through a novel mechanism of action: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound and its analogues, detailing their core mechanism, downstream signaling consequences, quantitative pharmacological data, and key experimental methodologies.

Core Mechanism of Action: Molecular Glue and Neosubstrate Degradation

The central mechanism of action for this compound and its analogues is their function as a "molecular glue" that modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This complex, comprising Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor Cereblon (CRBN), is a key component of the ubiquitin-proteasome system.[1]

This compound and its analogues bind to a specific pocket in CRBN, inducing a conformational change that creates a novel binding surface.[1] This new surface recruits proteins that are not endogenous substrates of CRBN, termed "neosubstrates."[2] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[1][3]

The primary neosubstrates responsible for the therapeutic effects of this compound in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] In del(5q) myelodysplastic syndrome, this compound also promotes the degradation of casein kinase 1α (CK1α).[1][7]

Downstream Signaling Pathways and Therapeutic Effects

The degradation of neosubstrates by this compound and its analogues triggers a cascade of downstream signaling events that contribute to their anti-cancer and immunomodulatory properties.

2.1. Anti-proliferative and Pro-apoptotic Effects in Multiple Myeloma:

-

Degradation of IKZF1 and IKZF3: These transcription factors are critical for the survival of multiple myeloma cells.[4][8] Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis.[9][10]

2.2. Immunomodulatory Effects:

-

T-Cell Co-stimulation: this compound enhances T-cell activation and proliferation.[11][12] The degradation of IKZF1 and IKZF3 in T-cells leads to de-repression of the interleukin-2 (B1167480) (IL-2) promoter, resulting in increased IL-2 production.[4][8][13] this compound also promotes the tyrosine phosphorylation of the T-cell co-stimulatory molecule CD28.[14]

-

Enhanced Natural Killer (NK) Cell Activity: IMiDs augment the cytotoxic activity of NK cells and enhance antibody-dependent cellular cytotoxicity (ADCC).[12]

-

Cytokine Modulation: this compound and its analogues inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-1, and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10.[14][15]

Quantitative Pharmacological Data

The binding affinity of this compound and its analogues to CRBN, and their potency in inducing neosubstrate degradation, are critical determinants of their therapeutic activity.

| Compound | Binding Affinity to CRBN (IC50/Kd) | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | Reference(s) |

| Thalidomide (B1683933) | ~2.5 µM (Kd, R-enantiomer) | >10 µM | ~1 µM | [16] |

| This compound | ~1.5 µM (IC50) | ~0.1-1 µM | ~0.05-0.5 µM | [16][17] |

| Pomalidomide | ~1.2 µM (IC50) | ~0.01-0.1 µM | ~0.005-0.05 µM | [16] |

| Iberdomide | Significantly higher affinity than this compound | More potent than this compound | More potent than this compound | [18] |

Note: Values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols

4.1. Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding of a compound to CRBN by competing with a fluorescently labeled ligand.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant purified CRBN protein.

-

Prepare a stock solution of a fluorescently labeled thalidomide analogue (e.g., Cy5-labeled thalidomide).[19]

-

Prepare serial dilutions of the test compound (this compound or analogue).

-

-

Assay Reaction:

-

In a microplate, combine the CRBN protein, the fluorescently labeled ligand, and the test compound at various concentrations.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The binding of the test compound to CRBN will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

-

4.2. In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.

Methodology:

-

Reaction Components:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ complex.[2]

-

Recombinant neosubstrate protein (e.g., IKZF1).

-

Ubiquitin and ATP.

-

This compound or analogue.

-

-

Reaction Setup:

-

Combine the reaction components in a microcentrifuge tube.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination.[2]

-

-

Detection of Ubiquitination:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with antibodies against the neosubstrate and ubiquitin.

-

-

Analysis:

-

The appearance of a ladder of higher molecular weight bands corresponding to the polyubiquitinated neosubstrate in the presence of this compound indicates successful ubiquitination.[2]

-

4.3. Cellular Protein Degradation Assay (Western Blot)

This is a standard method to confirm the degradation of a target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., multiple myeloma cell line MM1.S).

-

Treat the cells with various concentrations of this compound or analogue for a specific duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the neosubstrate of interest (e.g., IKZF1 or IKZF3).

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

-

Analysis:

-

Quantify the band intensities to determine the relative amount of the neosubstrate protein in treated versus untreated cells. A dose-dependent decrease in the protein level indicates degradation.[20]

-

Conclusion

This compound and its analogues have revolutionized the treatment of several hematological malignancies through their unique mechanism of action as molecular glues that co-opt the CRL4^CRBN^ E3 ubiquitin ligase. A thorough understanding of their molecular pharmacology, including the intricacies of CRBN binding, neosubstrate recognition, and downstream signaling, is crucial for the development of next-generation therapies with improved efficacy and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these important therapeutic agents.

References

- 1. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 6. This compound Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]

- 7. This compound induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, this compound and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulatory agents this compound and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activity of this compound and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. mdpi.com [mdpi.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Binding Affinity of Lenalidomide with the Cereblon (CRBN) E3 Ubiquitin Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, a cornerstone immunomodulatory drug (IMiD), exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific neosubstrates. This technical guide provides an in-depth analysis of the binding affinity between this compound and CRBN. It consolidates quantitative binding data from various biophysical and biochemical assays, presents detailed experimental protocols for key methodologies, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of targeted protein degradation and the development of novel CRBN-modulating therapeutics.

Introduction: The this compound-CRBN Interaction

This compound is a derivative of thalidomide (B1683933) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties.[1] Its primary molecular target is Cereblon (CRBN), which functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, also comprising DDB1, CUL4A, and RBX1.[2][3] The binding of this compound to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[4] This interaction creates a novel protein interface that promotes the recruitment of "neosubstrates," which are not endogenous targets of CRBN.[5] Key neosubstrates with therapeutic relevance in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] The formation of the ternary complex (CRBN-lenalidomide-neosubstrate) leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors, resulting in the downstream anti-myeloma effects.[3][4]

Quantitative Binding Affinity Data

The affinity of this compound for CRBN has been quantified using various biophysical and biochemical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the strength of this interaction. The following table summarizes representative binding affinity data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions, assay format, and the protein constructs used.

| Parameter | Value (µM) | Method | Protein Construct | Reference |

| Kd | 0.64 ± 0.24 | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 complex | [7] |

| Kd | 6.7 ± 0.9 | Isothermal Titration Calorimetry (ITC) | CRBN Thalidomide Binding Domain (TBD) | [7] |

| Kd | 0.178 | Competitive Titration Assay (Fluorescence Polarization) | hsDDB1-hsCRBN | [8][9] |

| IC50 | ~3 | Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | [1][10] |

| IC50 | ~2 | Competitive Binding Assay (Thalidomide analog beads) | Endogenous CRBN in U266 myeloma cell extracts | [10][11] |

| IC50 | 1.5 | Time-Resolved FRET | Not Specified | [5] |

Signaling Pathway and Mechanism of Action

The binding of this compound to CRBN initiates a cascade of events leading to the targeted degradation of neosubstrates. This mechanism of action, often referred to as "molecular glue," is depicted in the following signaling pathway diagram.

This compound-induced neosubstrate degradation pathway.

Experimental Protocols

Accurate determination of binding affinity is crucial for the development and characterization of CRBN-targeting compounds. Below are detailed methodologies for two gold-standard biophysical assays and a common biochemical assay used to study the this compound-CRBN interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified recombinant human CRBN protein (often in complex with DDB1 for stability).

-

This compound powder.

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Express and purify the CRBN-DDB1 complex.

-

Dialyze the protein extensively against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final dialysis buffer. The final DMSO concentration should be matched in the protein solution.

-

Thoroughly degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the CRBN protein solution (titrand) into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

-

Load the this compound solution (titrant) into the injection syringe (typically at a 10-fold higher concentration than the protein).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ligand into the protein solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5).

-

Purified recombinant human CRBN protein.

-

This compound.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the CRBN protein solution over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound (analyte) in running buffer.

-

Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.

-

Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.

-

A reference flow cell (without immobilized protein) should be used to subtract non-specific binding.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model).

-

Globally fit the data from all analyte concentrations to obtain the association rate constant (ka) and dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of kd to ka.

-

Workflow for a Surface Plasmon Resonance experiment.

Competitive Binding Assay (Thalidomide Analog Beads)

This biochemical assay measures the ability of a test compound (this compound) to compete with an immobilized thalidomide analog for binding to CRBN in cell lysates.

Materials:

-

Thalidomide analog-coupled magnetic beads.

-

Myeloma cell line (e.g., U266).

-

Lysis buffer (e.g., 0.5% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).

-

This compound.

-

Wash buffer (e.g., lysis buffer).

-

SDS-PAGE sample buffer.

-

Anti-CRBN antibody for immunoblotting.

Procedure:

-

Cell Lysate Preparation:

-

Culture and harvest U266 myeloma cells.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Competitive Binding:

-

Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound (or DMSO as a control) for a defined period (e.g., 1 hour at 4°C).

-

Add the thalidomide analog-coupled magnetic beads to each lysate and incubate to allow CRBN binding.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform an immunoblot analysis using an anti-CRBN antibody to detect the amount of CRBN that was pulled down.

-

Quantify the band intensities to determine the IC50 value of this compound.

-

Workflow for a competitive binding assay.

Conclusion

The interaction between this compound and CRBN is a paradigm of targeted protein degradation, a rapidly evolving therapeutic modality. A thorough understanding of the binding affinity and the underlying molecular mechanisms is paramount for the rational design of novel molecular glues and PROTACs that leverage the CRBN E3 ligase complex. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. The continued exploration of the CRBN-ligand interface will undoubtedly pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by this compound or Pomalidomide [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐this compound treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Downstream Signaling Pathways Modulated by Lenalidomide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action that involves hijacking the cellular ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the core molecular pathways affected by this compound. It details how this compound functions as a "molecular glue" to induce the degradation of specific protein targets, leading to potent anti-neoplastic and immunomodulatory outcomes. The primary mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which redirects its activity towards the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), marking them for proteasomal degradation.[1][2][3] The downstream consequences of this targeted degradation are twofold: direct cytotoxicity in multiple myeloma cells through the disruption of the critical IRF4-MYC survival axis, and enhancement of anti-tumor immunity through the activation of T cells and Natural Killer (NK) cells.[1][4][5] This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and uses pathway diagrams to visualize the complex signaling networks.

Core Mechanism of Action: The CRL4CRBN E3 Ligase Complex

This compound's primary mechanism of action is not inhibition but rather the neofunctionalization of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) serving as the substrate receptor (CRL4CRBN).[1][6] this compound acts as a molecular glue, binding to a pocket in CRBN and altering its substrate-binding surface.[7][8] This drug-induced interface promotes the recruitment of proteins that are not normally recognized by CRBN, known as neosubstrates.

The most well-characterized neosubstrates responsible for this compound's therapeutic effects in hematological malignancies are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][3][9] Upon recruitment to the CRL4CRBN complex in the presence of this compound, IKZF1 and IKZF3 are polyubiquitinated.[2][10] This process marks them for subsequent degradation by the 26S proteasome.[1][11] This targeted protein degradation is the central event that triggers all subsequent downstream signaling effects.[9]

References

- 1. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondspringpharma.com [beyondspringpharma.com]

- 3. This compound induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, this compound and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 10. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

immunomodulatory properties of lenalidomide in B-cell malignancies

An In-depth Technical Guide to the Immunomodulatory Properties of Lenalidomide in B-cell Malignancies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a second-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in a range of B-cell malignancies. Its mechanism of action is multifaceted, extending beyond direct cytotoxicity to encompass a profound reprogramming of the tumor microenvironment. The core of this activity lies in its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event redirects the ligase's activity, inducing the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). The downstream consequences of this targeted degradation are twofold: direct anti-tumor effects on malignant B-cells and a robust stimulation of anti-tumor immunity, mediated by the enhancement of T-cell and Natural Killer (NK) cell function. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Molecular Mechanism: Cereblon-Mediated Degradation

This compound's primary mechanism of action involves the molecular hijacking of the CRL4CRBN E3 ubiquitin ligase complex.[1][2][3] In the absence of the drug, this complex targets a set of endogenous proteins for degradation. Upon binding to a hydrophobic pocket in CRBN, this compound acts as a "molecular glue," creating a novel binding surface that recruits neosubstrates—proteins not normally targeted by this ligase.[3][4]

In the context of B-cell malignancies and immune cells, the most critical neosubstrates are the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][5][4][6][7] this compound enhances the binding of IKZF1 and IKZF3 to CRBN, leading to their polyubiquitination and subsequent degradation by the proteasome.[1][4] This targeted protein loss is the central event that triggers both the direct anti-myeloma effects and the immunomodulatory activities of the drug.[1][8][6]

Direct Anti-Tumor Effects on Malignant B-Cells

The degradation of IKZF1 and IKZF3 has direct, potent anti-proliferative and pro-apoptotic effects on malignant B-cells, particularly those dependent on specific signaling pathways.

-

Downregulation of IRF4 and c-Myc: IKZF1 and IKZF3 are crucial transcription factors for the survival of multiple myeloma cells and other B-cell malignancies.[5][6] Their degradation leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc, resulting in cell cycle arrest and apoptosis.[1][9] This effect is particularly pronounced in the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), which is highly dependent on IRF4 and NF-κB signaling.[9][10][11][12]

-

Cell Cycle Arrest: this compound induces G0/G1 cell cycle arrest in lymphoma cell lines.[9][10] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF-1.[10][13]

-

Inhibition of Angiogenesis: The drug has been shown to inhibit the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), disrupting the supportive tumor microenvironment.[10]

| Parameter | Cell Type / Condition | Observation | Reference |

| Cell Proliferation | ABC-DLBCL cell lines | Preferentially suppressed compared to non-ABC-DLBCL cells. | [9][10][11][12] |

| Cell Cycle | Malignant B-cell lines | Increased percentage of cells arrested in the G0-G1 phase. | [9][10][13] |

| Key Protein Levels | Multiple Myeloma cells | Selective degradation of IKZF1 and IKZF3. | [1][5][4][6] |

| Downstream Signaling | ABC-DLBCL cells | Downregulation of IRF4 and subsequent inhibition of NF-κB activity. | [9][12] |

| Clinical Response | Relapsed/Refractory FLG3 | Overall Response Rate (ORR) of 42-60% with single-agent this compound. | [11] |

Immunomodulatory Effects in the Tumor Microenvironment

This compound's most defining characteristic is its ability to enhance innate and adaptive anti-tumor immunity.

T-Cell Modulation

The degradation of IKZF1 and IKZF3 in T-cells removes transcriptional repressors of Interleukin-2 (IL-2) expression, leading to a cascade of stimulatory effects.[1][5][6]

-

T-Cell Co-stimulation and Proliferation: this compound promotes the proliferation and activation of both CD4+ and CD8+ T-cells.[14] It acts as a co-stimulatory signal, likely through the CD28 pathway, leading to increased T-cell clonal proliferation.[13][15]

-

Enhanced Cytokine Production: Treatment leads to significantly increased production of key Th1-type cytokines, such as IL-2 and Interferon-gamma (IFN-γ), which are critical for cytotoxic T-lymphocyte (CTL) responses.[16]

-

Immune Synapse Restoration: In follicular lymphoma, this compound has been shown to repair the dysfunctional immunological synapse between tumor cells and T-cells, overcoming tumor immune evasion.[17]

Natural Killer (NK) Cell Enhancement

This compound potently stimulates NK cell anti-tumor activity, both directly and indirectly.

-

Increased Activation and Cytotoxicity: The drug augments the cytotoxic activity of NK cells against various tumor cells.[10][14][18] This effect is mediated, at least in part, by the increased IL-2 production from T-cells.[9]

-

Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC): this compound significantly enhances ADCC when combined with monoclonal antibodies like rituximab.[9][10][19] It can increase the number of NK cells up to 10-fold and augment rituximab-dependent cytotoxicity by increasing CD16 expression on NK cells.[9] This leads to synergistic anti-tumor effects.[17][19]

Other Microenvironmental Effects

-

Checkpoint Inhibition: this compound can downregulate the expression of the immune checkpoint molecule PD-L1 on the surface of lymphoma cells, further enhancing T-cell and NK cell-mediated killing.[9][10]

-

Costimulatory Molecule Upregulation: In chronic lymphocytic leukemia (CLL), this compound upregulates costimulatory molecules like CD80 on tumor cells, which correlates with T-cell activation.[20] It also enhances the expression of CD40, CD58, and CD86 in mantle cell lymphoma (MCL).[10]

| Parameter | Immune Cell Type | Observation | Reference |

| Cytokine Production | T-Cells | Increased production of IL-2 and IFN-γ. | [14][16] |

| Proliferation | T-Cells | Increased proliferation of CD4+ and CD8+ T-cells. | [14] |

| Activation Marker | T-Cells (in CLL) | 95% average increase in CD69 expression in vitro. | [20] |

| Cell Population | NK Cells | Up to a 10-fold increase in NK cell number. | [9] |

| Cytotoxicity | NK Cells | Enhanced NK cell-mediated cytotoxicity and ADCC. | [9][10][18] |

| Cytokine Levels (Serum) | MM Patients | IFN-γ increased during therapy; IL-2Rα, IL-18, TNF-α decreased. | [16][21] |

| Surface Molecules | Lymphoma Cells | Downregulation of PD-L1. | [9][10] |

Key Experimental Protocols

NK Cell-Mediated Cytotoxicity Assay

This protocol is designed to quantify the enhancement of NK cell cytotoxic activity by this compound.

1. Materials:

-

Target Tumor Cells (e.g., K562, lymphoma cell lines)

-

Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells from healthy donors.

-

This compound (dissolved in DMSO).

-

Culture Medium: RPMI-1640 with 10% FBS.

-

Cytotoxicity Detection Kit (e.g., Lactate Dehydrogenase (LDH) release assay).[22]

2. Methodology:

-

Effector Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. For purified NK cells, use a negative selection kit.[14] Culture effector cells overnight with a low dose of IL-2 (e.g., 10 ng/mL). Treat effector cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 24-72 hours.[14]

-

Target Cell Preparation: Culture target tumor cells to 70-80% confluency. Harvest and resuspend cells in culture medium.

-

Co-culture Setup: Seed effector and target cells together in a 96-well round-bottom plate at various Effector:Target (E:T) ratios (e.g., 25:1, 50:1).[22]

-

Incubation: Incubate the co-culture plate for 4-6 hours at 37°C in a 5% CO2 incubator.[22][23]

-

Data Acquisition: Measure cytotoxicity using an LDH release assay according to the manufacturer's protocol.[22] Calculate the percentage of specific lysis.

T-Cell Proliferation Assay (CFSE-based)

This protocol assesses the effect of this compound on T-cell proliferation.

1. Materials:

-

PBMCs or purified T-cells.

-

Antigen-Presenting Cells (APCs) if using purified T-cells.

-

Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

T-cell activation stimulus (e.g., anti-CD3 antibody).

-

This compound (dissolved in DMSO).

-

Flow cytometer and fluorescently labeled antibodies (e.g., anti-CD4, anti-CD8).

2. Methodology:

-

Cell Labeling: Label T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by the dilution of the signal.

-

Culture Setup: Plate CFSE-labeled T-cells (e.g., 5 x 104 cells/well) and APCs (if needed).[14] Add T-cell stimulus (e.g., anti-CD3).

-

Treatment: Add varying concentrations of this compound or a DMSO vehicle control to the wells.[14]

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[14]

-

Data Acquisition: Harvest cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).[14]

-

Analysis: Analyze the cells by flow cytometry. T-cell proliferation is measured by the progressive halving of the CFSE fluorescence intensity in daughter cell populations.[14]

Cytokine Release Assay

This protocol is used to measure the levels of cytokines secreted by immune cells following treatment.

1. Materials:

-

Immune cells (e.g., PBMCs) and optional tumor cells for co-culture.

-

This compound (dissolved in DMSO).

-

96-well flat-bottomed culture plates.

-

Cytokine/chemokine analysis kit (e.g., Luminex multiplex assay or ELISA).

2. Methodology:

-

Cell Culture: Seed immune cells (e.g., 2 x 105 per well) in a 96-well plate. If studying interactions, tumor cells can be pre-seeded overnight.[23]

-

Treatment: Add this compound at desired concentrations. Include appropriate controls.

-

Incubation: Incubate for a specified period (e.g., 48 hours) to allow for cytokine production and secretion.[23]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free culture supernatants.

-

Analysis: Analyze the supernatants for cytokine and chemokine levels using a Luminex multiplex assay or specific ELISAs according to the manufacturer's instructions.[23]

Conclusion

The are driven by a unique and potent mechanism of action. By co-opting the CRL4CRBN E3 ubiquitin ligase to degrade the key lymphoid transcription factors IKZF1 and IKZF3, this compound simultaneously exerts direct anti-tumor effects and unleashes a powerful, multi-pronged anti-tumor immune response. It enhances T-cell activation and cytokine production while boosting the number and cytotoxic function of NK cells. This dual activity underscores its clinical efficacy and provides a strong rationale for its use in combination with other therapeutic modalities, such as monoclonal antibodies and checkpoint inhibitors, to further leverage the host immune system in the fight against cancer. A thorough understanding of these pathways and the experimental methods used to probe them is critical for the continued development of novel IMiDs and the optimization of cancer immunotherapy.

References

- 1. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by this compound or Pomalidomide [pubs.sciepub.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. beyondspringpharma.com [beyondspringpharma.com]

- 6. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 7. This compound induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunomodulatory Drugs for the Treatment of B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. This compound efficacy in activated B-cell-like subtype diffuse large B-cell lymphoma is dependent upon IRF4 and cereblon expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of this compound in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after this compound and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. ashpublications.org [ashpublications.org]

- 19. Immunomodulation therapy with this compound in follicular, transformed and diffuse large B cell lymphoma: current data on safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia | Haematologica [haematologica.org]

- 21. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after this compound and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iji.sums.ac.ir [iji.sums.ac.ir]

- 23. This compound enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Lenalidomide's Therapeutic Action: An In-depth Guide to the Cereblon Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the lenalidomide-Cereblon (CRBN) complex, a critical interaction in modern cancer therapy. This compound, an immunomodulatory drug (IMiD), exerts its therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event triggers the recruitment and subsequent degradation of specific target proteins, known as neosubstrates, leading to the drug's anti-neoplastic and immunomodulatory activities. This guide delves into the structural details of this interaction, the mechanism of neosubstrate recruitment, and the experimental methodologies used to elucidate these processes.

Molecular Mechanism of Action

This compound functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and its neosubstrates.[1][2] The glutarimide (B196013) moiety of this compound binds to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, while its isoindolinone ring is exposed to the solvent.[3][4][5] This drug-induced interface facilitates the recruitment of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α), to the CRL4-CRBN E3 ubiquitin ligase complex.[6][7][8] Once recruited, these neosubstrates are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[2][9] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects of this compound, while the degradation of CK1α is implicated in its efficacy against myelodysplastic syndromes with a 5q deletion.[2][8]

Quantitative Analysis of the this compound-Cereblon Interaction

The binding affinity and structural parameters of the this compound-CRBN complex have been characterized through various biophysical and structural techniques. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound to CRBN-DDB1 | ~178 nM | Isothermal Titration Calorimetry (ITC) | [10] |

| This compound to CRBN-DDB1 | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [11] |

| This compound to CRBN TBD | 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | [11] |

| Structural Data | |||

| PDB ID: 4TZ4 | |||

| Resolution | 3.01 Å | X-ray Diffraction | [12] |

| Complex | Human CRBN-DDB1-Lenalidomide | [3][12] | |

| PDB ID: 5FQD | |||

| Resolution | Not specified in snippets | X-ray Diffraction | Mentioned in[11] |

| Complex | Human full-length CRBN-DDB1-Lenalidomide | [11] | |

| PDB ID: 9FJX | |||

| Resolution | 2.00 Å | X-ray Diffraction | [13] |

| Complex | Human CRBN-DDB1-Lenalidomide | [13] | |

| PDB ID: 4CI2 | |||

| Resolution | Not specified in snippets | X-ray Diffraction | Mentioned in[14] |

| Complex | Human CRBN-Lenalidomide | [14] | |

| PDB ID for Ternary Complex | |||

| DDB1-CRBN-Lenalidomide-CK1α | 2.45 Å | X-ray Crystallography | [8] |

Signaling Pathway and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in studying the this compound-CRBN interaction, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound signaling pathway.

Caption: Experimental workflow for structure determination.

Detailed Experimental Protocols

The following sections outline the generalized protocols for key experiments used to characterize the this compound-CRBN complex.

Protein Expression and Purification of the CRBN-DDB1 Complex

-

Gene Cloning and Expression Vector Construction: The human CRBN and DDB1 genes are cloned into appropriate expression vectors, often with affinity tags (e.g., His-tag, Strep-tag) to facilitate purification. For insect cell expression, baculoviruses are generated.

-

Protein Expression: The complex is typically co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five cells) to ensure proper folding and complex formation.[12]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing detergents, protease inhibitors, and DNase to release the protein complex.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted.

-

Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate the CRBN-DDB1 complex from aggregates and other contaminants, ensuring a homogenous sample for downstream applications.

X-ray Crystallography of the this compound-CRBN-DDB1 Complex

-

Complex Formation: Purified CRBN-DDB1 is incubated with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: The complex is concentrated and subjected to high-throughput crystallization screening using various commercially available or custom-made screens. Vapor diffusion (hanging or sitting drop) is a common method.

-

Crystal Optimization: Initial crystal hits are optimized by varying parameters such as precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement with known structures of DDB1 and a CRBN homolog as search models. The model is then built and refined against the diffraction data to yield the final atomic coordinates.[12][13]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

-

Sample Preparation: Purified CRBN-DDB1 complex is dialyzed into a specific buffer, and this compound is dissolved in the same buffer. The concentrations of both are precisely determined.

-

ITC Experiment: The protein solution is placed in the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of this compound are made into the protein solution, and the heat change associated with each injection is measured.

-

Data Analysis: The resulting thermogram is integrated and fit to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10][11]

In Vivo Ubiquitination and Degradation Assays

-

Cell Culture and Treatment: Multiple myeloma cell lines (e.g., MM.1S) are cultured and treated with this compound at various concentrations and for different time points.

-

Immunoprecipitation: Cells are lysed, and the target neosubstrate (e.g., IKZF1) is immunoprecipitated using a specific antibody.

-

Western Blotting for Ubiquitination: The immunoprecipitated protein is resolved by SDS-PAGE and immunoblotted with an anti-ubiquitin antibody to detect polyubiquitinated forms of the neosubstrate.

-

Western Blotting for Degradation: Whole-cell lysates are resolved by SDS-PAGE and immunoblotted with antibodies against the neosubstrates (IKZF1, IKZF3) to assess their protein levels following this compound treatment.[6] A decrease in protein levels indicates degradation. The use of a proteasome inhibitor (e.g., MG132) can be used to confirm that the degradation is proteasome-dependent.[6]

This guide provides a foundational understanding of the structural and mechanistic aspects of the this compound-CRBN interaction. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to further investigate this important therapeutic target and develop novel molecular glues for targeted protein degradation.

References

- 1. The Myeloma Drug this compound Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 5. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 6. beyondspringpharma.com [beyondspringpharma.com]

- 7. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of this compound-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

Beyond Oncology: A Technical Guide to the Novel Therapeutic Applications of Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide (B1683933) analogue, is a potent immunomodulatory agent with a well-established role in the treatment of various hematological malignancies.[1][2] However, its pleiotropic effects on the immune system and other biological pathways have opened up a new frontier of investigation into its therapeutic potential beyond oncology. This technical guide provides an in-depth exploration of the emerging non-oncological applications of this compound, focusing on its mechanism of action, clinical and preclinical data in autoimmune and inflammatory disorders, and detailed experimental protocols for researchers.

Core Mechanism of Action: The Cereblon Connection

The primary molecular target of this compound is the protein cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] By binding to CRBN, this compound modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4]

Key downstream targets with relevance to both oncological and immunological effects are the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these transcription factors in immune cells, particularly T-cells, leads to a cascade of immunomodulatory effects.

Immunomodulatory Effects:

-

T-Cell Co-stimulation: this compound enhances T-cell activation and proliferation. It has been shown to increase the phosphorylation of tyrosines within the intracellular domain of the CD28 co-stimulatory receptor, amplifying downstream signaling pathways.[5][6] This leads to increased production of T helper type 1 (Th1) cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][6]

-

Cytokine Modulation: this compound exhibits a complex and context-dependent effect on cytokine production. While it enhances the production of Th1 cytokines, it can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12 from other immune cells.[7]

-

Natural Killer (NK) Cell Activation: By increasing IL-2 production, this compound indirectly enhances the proliferation and cytotoxic activity of NK cells.[7]

-

Regulatory T-Cell (Treg) Inhibition: this compound has been shown to inhibit the proliferation and suppressive function of regulatory T-cells, which can be beneficial in overcoming immune tolerance in certain disease states.[8]

Novel Therapeutic Applications in Autoimmune and Inflammatory Disorders

Cutaneous and Systemic Lupus Erythematosus

This compound has shown significant promise in the treatment of refractory cutaneous lupus erythematosus (CLE), a condition often resistant to standard therapies.[5][9][10]

Quantitative Data from Clinical Studies in Cutaneous Lupus Erythematosus

| Study/Trial | Number of Patients | Dosage | Key Outcomes | Reference |

| Single-center, open-label, non-comparative pilot trial | 15 | 5 to 10 mg/day (tapered) | 86% achieved complete response (CR); clinical improvement noticeable after 2 weeks. Relapse was common after withdrawal. | [5] |

| Retrospective review (Mayo Clinic) | 9 | 2.5 to 10.0 mg/day | 5 patients achieved CR, 2 achieved partial response (PR). Median time to CR was 3 months. | [9] |

| Prospective, open-label trial | 5 | 5 mg/day initially, adjusted to 5 mg every other day or 10 mg/day | All patients had at least a 4-point decrease in CLASI activity at 12 weeks. | [10] |

| Retrospective chart review (pediatric SLE) | 10 | 5 to 12.5 mg/day | All patients demonstrated complete or near resolution of cutaneous manifestations within 6 months. | [11] |

Rheumatoid Arthritis

Preclinical studies have demonstrated the potential of this compound in mitigating the inflammatory processes characteristic of rheumatoid arthritis (RA).

Quantitative Data from Preclinical Studies in Rheumatoid Arthritis

| Experimental Model | Treatment | Key Outcomes | Reference |

| Collagen-Induced Arthritis (CIA) in DBA/1 male mice | This compound (100 mg/kg) for 14 days | Significantly reduced arthritis score and joint destruction. Decreased serum levels of anti-collagen II antibody, TNF-α, IL-6, and IL-17. | [8] |

| In vitro human RA fibroblast-like synoviocytes (RA-FLS) | This compound | Dose-dependent decrease in the secretion of IL-6 and IL-17. | [8] |

Inflammatory Bowel Disease (Crohn's Disease)

The efficacy of this compound in Crohn's disease has been investigated, with mixed results.

Quantitative Data from a Clinical Trial in Crohn's Disease

| Study Design | Number of Patients | Dosage | Key Outcomes | Reference |

| Multicentre, double-blind, placebo-controlled parallel group study | 89 | 25 mg/day or 5 mg/day for 12 weeks | No significant difference in clinical response rate between this compound groups and placebo. | [12] |

Beta-Hemoglobinopathies (Sickle Cell Disease and Beta-Thalassemia)

This compound has been explored for its ability to induce fetal hemoglobin (HbF) production, a potential therapeutic strategy for beta-hemoglobinopathies.

Quantitative Data from In Vitro Studies in Erythropoiesis

| Cell Type | Treatment | Key Outcomes | Reference |

| Human CD34+ progenitor cells from normal and SCD donors | This compound | Slowed erythroid maturation, increased proliferation of immature erythroid cells, and potent induction of HbF. | [13] |

Other Potential Applications

Case reports and small series suggest potential efficacy of this compound in other immune-mediated conditions:

-

Behçet's Disease: Successful treatment of refractory oral and genital ulcers has been reported with low-dose this compound.[6][11][14]

-

POEMS Syndrome: this compound, often in combination with dexamethasone (B1670325), has shown significant clinical improvement in this rare paraneoplastic syndrome.[5][7][13][15][16]

-

Autoimmune Hemolytic Anemia (AIHA): While this compound has been associated with the development of AIHA in some cases, its immunomodulatory properties are also being explored as a potential treatment.[17][18][19]

-

Graft-versus-Host Disease (GvHD): this compound's effects on T-cell function have led to its investigation in the context of GvHD, with some studies suggesting it may suppress acute GvHD.[9][20][21][22]